molecular formula C19H23NO2 B13446086 Diphenylpyraline N-Oxide CAS No. 10020-59-4

Diphenylpyraline N-Oxide

Cat. No.: B13446086
CAS No.: 10020-59-4
M. Wt: 297.4 g/mol
InChI Key: CMUVTOXFOVYLRQ-UHFFFAOYSA-N
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Description

Significance of Nitrogen Oxidation in Organic and Pharmaceutical Compounds

Nitrogen is a fundamental element in a vast number of pharmaceutical compounds. nih.gov Its oxidation to form an N-oxide introduces a highly polar N⁺-O⁻ bond, which can have profound effects on a molecule's properties. acs.orgnih.gov These changes can include increased water solubility, altered membrane permeability, and modified biological activity. acs.orgnih.gov For instance, the increased polarity can reduce a compound's ability to cross the blood-brain barrier.

N-oxidation is also a recognized metabolic pathway for many nitrogen-containing drugs within the body. fiveable.metandfonline.com The resulting N-oxide metabolites can exhibit different pharmacological profiles compared to the original drug, sometimes leading to active therapeutic agents or, conversely, to detoxification and elimination. fiveable.me The process of N-oxidation can also be leveraged in drug design to create prodrugs, which are inactive compounds that are converted into active drugs within the body. acs.orgacs.org

The inert nature of nitrogen gas is also crucial in pharmaceutical manufacturing, where it is used to create protective atmospheres that prevent oxidation and maintain the stability and quality of sensitive compounds. absstem.com

Overview of Diphenylpyraline (B1670736) N-Oxide within the Context of Drug Design and Discovery Research

Diphenylpyraline itself is a first-generation antihistamine with anticholinergic properties. drugbank.comwikipedia.org It functions by competing with histamine (B1213489) for H1-receptor sites, thereby mitigating allergic reactions. drugbank.comnih.gov The N-oxidation of diphenylpyraline to form Diphenylpyraline N-Oxide represents a structural modification that is of interest in drug design and discovery.

The introduction of the N-oxide group to the diphenylpyraline structure alters its chemical properties. While specific research on the pharmacological activity of this compound is not extensively detailed in publicly available literature, the principles of N-oxidation suggest that it would likely exhibit increased hydrophilicity compared to its parent compound. This modification could influence its absorption, distribution, metabolism, and excretion (ADME) profile. In drug discovery, creating an N-oxide version of a lead compound like diphenylpyraline is a strategy that could be explored to optimize its properties, potentially leading to a new chemical entity with a different therapeutic profile. The synthesis of this compound typically involves the oxidation of diphenylpyraline. evitachem.com

Historical Development of Research Pertaining to Amine N-Oxides

The study of amine N-oxides in medicinal chemistry has a history that dates back several decades. Initially, they were often identified as metabolites of nitrogen-containing drugs. nih.gov For a considerable time, N-oxidation was sometimes viewed as a minor metabolic route. tandfonline.com However, the discovery of the biological activities of certain N-oxides sparked greater interest in this class of compounds.

A notable example is the case of minoxidil, which was discovered to have antihypertensive and anti-alopecia properties in the 1960s, bringing attention to the potential of heterocyclic N-oxides. nih.gov Over the years, research has expanded to explore the use of N-oxides as prodrugs, particularly in the context of hypoxia-activated cancer therapies. acs.orgresearcher.life The ability of some N-oxides to be reduced to the parent amine in low-oxygen environments, such as those found in solid tumors, is a key aspect of this strategy. acs.org The understanding of the role of N-oxides has evolved from being considered mere metabolic byproducts to being recognized as versatile tools in drug design and as potentially active therapeutic agents in their own right. nih.govnih.gov

Compound Information

Compound Name
Diphenylpyraline
This compound
Diphenylpyraline hydrochloride
Minoxidil
Imipramine
Amitriptyline
Chlorpromazine
Doxepin
Perazine
Nicotine
Trimethylamine-N-oxide
Imipraminoxide
Amitriptylinoxide
Carbadox
Olaquindox
4-alanylpyridine-N-oxide
AQ4N (banoxantrone)
AQ4
Nitromin
Chlorambucil-N-oxide
Chlordiazepoxide
2-amino-5-chlorobenzophenone
Otamixaban
N-methylmorpholine N-oxide
Zolmitriptan
Morphine
Metamfetamine
Methoxyphenamine
Norepinephrine
Phendimetrazine
Amphetamine
Benzphetamine
Benzylpenicilloyl polylysine
Betahistine
Chlorphentermine
Dextroamphetamine
Epinephrine
Hyoscyamine
Iofetamine I-123
Levonordefrin
Lisdexamfetamine
Mephentermine
Mepyramine

Interactive Data Table: Properties of Diphenylpyraline and its N-Oxide

PropertyDiphenylpyralineThis compound hydrochloride
Molecular Formula C19H23NOC19H24ClNO2
Molecular Weight 281.4 g/mol 333.8 g/mol
IUPAC Name 4-(diphenylmethoxy)-1-methylpiperidine4-benzhydryloxy-1-methyl-1-oxidopiperidin-1-ium;hydrochloride
CAS Number 147-20-64782-63-2
Primary Function Antihistamine, Cholinergic antagonist-
Topological Polar Surface Area 12.5 Ų27.3 Ų

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10020-59-4

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-benzhydryloxy-1-methyl-1-oxidopiperidin-1-ium

InChI

InChI=1S/C19H23NO2/c1-20(21)14-12-18(13-15-20)22-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3

InChI Key

CMUVTOXFOVYLRQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3)[O-]

Origin of Product

United States

Synthesis and Chemical Transformations of Diphenylpyraline N Oxide

Synthetic Methodologies for the Preparation of Diphenylpyraline (B1670736) N-Oxide

The synthesis of Diphenylpyraline N-oxide primarily involves the oxidation of the tertiary nitrogen atom within the piperidine (B6355638) ring of the parent molecule, Diphenylpyraline.

The most straightforward and common method for preparing this compound is the direct oxidation of Diphenylpyraline. As a tertiary amine, the nitrogen atom is susceptible to oxidation by various electrophilic oxidizing agents. nih.govchem-station.com The choice of reagent is often dictated by factors such as cost, safety, and functional group tolerance. nih.gov

Hydrogen peroxide (H₂O₂) is a cost-effective and environmentally benign oxidant, yielding only water as a byproduct. nih.gov The uncatalyzed reaction can be slow, often requiring an excess of the oxidant to achieve complete conversion. nih.gov Catalytic systems, such as those employing methyltrioxorhenium (MTO), can enhance the efficiency of H₂O₂-based oxidations. chem-station.com

Peroxyacids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the N-oxidation of tertiary amines. thieme-connect.degoogle.com These reactions are typically rapid and high-yielding. Other options include sodium percarbonate and urea-hydrogen peroxide (UHP), which are stable, solid sources of hydrogen peroxide that are easy to handle. organic-chemistry.org

Table 1: Common Reagents for Direct N-Oxidation of Tertiary Amines

Reagent Formula Typical Conditions Advantages
Hydrogen Peroxide H₂O₂ Aqueous or alcoholic solvent, often requires excess reagent or catalyst Cost-effective, water is the only byproduct nih.gov
m-Chloroperoxybenzoic Acid m-CPBA Chlorinated solvents (e.g., CH₂Cl₂), room temperature High reactivity, generally good yields thieme-connect.degoogle.com
Sodium Percarbonate 2Na₂CO₃·3H₂O₂ With catalyst (e.g., Rhenium-based) Stable solid, efficient oxygen source organic-chemistry.org
Urea-Hydrogen Peroxide UHP Solid-state or in solution Stable and easily handled solid reagent organic-chemistry.org
Methyltrioxorhenium/H₂O₂ MTO/H₂O₂ Methanol Catalytic, effective for less reactive amines chem-station.com

While direct oxidation of the final Diphenylpyraline molecule is the most common route, multi-step pathways that introduce the N-oxide functionality at an earlier stage are also conceivable. Such a strategy might involve the synthesis of 1-methylpiperidine (B42303) N-oxide, followed by its functionalization at the 4-position. For instance, a precursor like 1-methyl-4-hydroxypiperidine N-oxide could be synthesized and subsequently etherified with a benzhydryl halide to yield the final product.

However, these multi-step approaches are generally more complex and less atom-economical than direct oxidation. mdpi.com The primary advantage of such a pathway would be in scenarios where the final molecule contains other functional groups that are more sensitive to oxidation than the tertiary amine, although this is not a major concern for the Diphenylpyraline structure.

In the synthesis of this compound, regioselectivity is not a factor as the molecule contains only one nitrogen atom available for oxidation. The key consideration is chemoselectivity—the ability to oxidize the nitrogen atom without affecting other parts of the molecule, such as the ether linkage or the two phenyl rings.

The basicity of the tertiary amine in the piperidine ring makes it more nucleophilic and thus more readily oxidized than other functional groups present in the molecule. nih.gov Mild oxidizing agents like hydrogen peroxide exhibit good chemoselectivity, reacting preferentially with the amine. nih.gov More potent oxidants, such as peroxyacids, have a higher potential for side reactions, though they are generally well-tolerated in this specific structure under controlled conditions. nih.gov The choice of oxidant and reaction conditions is therefore crucial to prevent unwanted side reactions and ensure a high yield of the desired N-oxide.

Intramolecular and Intermolecular Reactions of the N-Oxide Moiety

The N-oxide group is a versatile functionality that can undergo a variety of chemical transformations, including reduction back to the parent amine and structural rearrangements.

The N-oxide can be readily reduced to the corresponding tertiary amine, regenerating Diphenylpyraline. This transformation is useful for confirming the identity of N-oxide metabolites in drug metabolism studies and as a deprotection step in synthetic sequences. researchgate.net A range of reducing agents can accomplish this conversion.

Titanium(III) chloride (TiCl₃) is a highly efficient and selective reagent for the reduction of N-oxides, even in complex biological matrices like plasma and urine. researchgate.net Other common methods include the use of trivalent phosphorus compounds, such as triphenylphosphine (B44618) (PPh₃), or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). mdpi.com Aqueous sulfur dioxide has also been employed for the reduction of N-oxides. google.com

Table 2: Selected Reagents for the Reduction of N-Oxides

Reagent/System Formula/Components Typical Conditions Selectivity
Titanium(III) Chloride TiCl₃ Aqueous solution, room temperature High, selective for N-oxides over sulfoxides researchgate.net
Triphenylphosphine PPh₃ Heating in a suitable solvent Good, widely used mdpi.com
Catalytic Hydrogenation H₂ / Pd-C Hydrogen atmosphere, various solvents Effective, but may reduce other functional groups
Sulfur Dioxide SO₂ Aqueous solution, elevated temperature Economical, functional group tolerant google.com

Tertiary amine oxides can undergo several characteristic rearrangement reactions, which typically occur under thermal conditions or in the presence of reagents like acylating agents. nih.gov

Cope Elimination : This is a syn-elimination reaction that requires a hydrogen atom on a carbon atom beta to the N-oxide group. nih.gov For this compound, which has β-hydrogens on both the N-methyl group and the piperidine ring (at C2 and C6), heating could potentially lead to the formation of N-(4-(diphenylmethoxy)piperidin-1-yl)-N-methylhydroxylamine and formaldehyde, or N-methyl-N-(1,2,3,6-tetrahydropyridin-4-yl)oxy)diphenylmethane and water. The specific pathway would depend on the stereochemical and energetic favorability.

Polonovski Reaction : This reaction involves the treatment of an N-oxide with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), leading to the formation of an iminium ion intermediate. nih.gov This intermediate can then be trapped by a nucleophile or undergo elimination. For this compound, the Polonovski reaction would likely lead to demethylation or ring opening, depending on the specific conditions and reagents used.

Meisenheimer Rearrangement : This nih.govmdpi.com-sigmatropic rearrangement is characteristic of N-allyl or N-benzyl N-oxides. nih.gov Since this compound possesses an N-methyl group rather than an N-allyl or N-benzyl group, it would not be expected to undergo a classic Meisenheimer rearrangement.

Investigation of N-Oxide Stability and Degradation Mechanisms under Controlled Conditions

The stability of a tertiary amine N-oxide, such as this compound, is contingent on various environmental factors, including temperature, light exposure, and pH. While generally stable at room temperature, these compounds can undergo degradation through several distinct mechanisms when subjected to specific controlled conditions. thieme-connect.de

Thermal Degradation: The primary pathway for the thermal decomposition of acyclic and six-membered cyclic amine N-oxides that contain at least one β-hydrogen is the Cope elimination reaction. scispace.comacs.orgsemanticscholar.org This process is a syn-periplanar elimination that occurs through a five-membered cyclic transition state, yielding an alkene and a hydroxylamine. For this compound, which is a substituted N-methylpiperidine N-oxide, heating would be expected to cause elimination to form N-methylhydroxylamine and a ring-opened alkene. Studies on the thermal decomposition of N-methylazacycloalkane N-oxides provide a model for this degradation. scispace.comacs.org

Interactive Data Table: Thermal Degradation Products of Analogous Cyclic Amine N-Oxides Note: This table presents data from analogous compounds to infer the likely behavior of this compound.

Stereochemical Aspects in the Synthesis and Reactivity of this compound

The stereochemistry of this compound is complex, arising from both the inherent chirality of the parent molecule and the new stereocenter created upon N-oxidation. Diphenylpyraline possesses a chiral carbon at the 4-position of the piperidine ring, where the benzhydryloxy group is attached.

Synthesis and Diastereoselectivity: The synthesis of this compound involves the direct oxidation of the tertiary nitrogen of the piperidine ring in Diphenylpyraline. This oxidation transforms the trigonal pyramidal nitrogen into a tetrahedral center, which can be a new stereocenter. Consequently, the oxidation of a single enantiomer of Diphenylpyraline can lead to the formation of two diastereomeric N-oxides (epimeric at the nitrogen atom).

Research on the oxidation of analogous N-alkylpiperidines has shown that this process can be highly diastereoselective. Conformational analysis reveals a strong preference for the N-oxide group to occupy the axial position in the piperidine chair conformation. rsc.orgThis preference is due to a combination of steric and electronic factors. For example, the oxidation of 1,2-dimethylpiperidine (B3055814) with hydrogen peroxide yields an 81:19 ratio of axial to equatorial N-oxides. thieme-connect.deThis suggests that the synthesis of this compound would likely yield a mixture of diastereomers, with the isomer having an axial N-O bond being the major product.

Interactive Data Table: Diastereoselectivity in the Oxidation of Substituted Piperidines

Conformational Aspects and Reactivity: The conformational preference of the N-oxide group has significant implications for the molecule's reactivity. The piperidine ring exists in a chair conformation, and the axial orientation of the N-O bond would place the N-methyl group in the equatorial position. This fixed conformation influences the steric environment around the N-O bond and the availability of adjacent protons for elimination reactions.

The reactivity of the resulting diastereomers is expected to differ. For instance, the Cope elimination requires a syn-periplanar arrangement of the N-oxide and a β-hydrogen. The specific chair conformation adopted by each diastereomer would determine which β-hydrogens (on the piperidine ring at C2 and C6, and on the N-methyl group) can achieve this orientation. The diastereomer with an axial N-O bond would have a different set of accessible β-protons for elimination compared to the equatorial isomer, leading to potentially different reaction rates and products. While the N-oxide diastereomers have not been isolated and their individual reactivities studied, the principles of stereochemistry dictate that their chemical behavior would not be identical.

Metabolic and Biotransformational Pathways of Diphenylpyraline N Oxide

In Vitro Metabolic Studies of N-Oxidation Processes

The transformation of diphenylpyraline (B1670736) to its N-oxide metabolite is a critical area of study for understanding its complete metabolic profile. In vitro studies, utilizing liver microsomes and recombinant enzyme systems, are essential for elucidating the specifics of this N-oxidation process.

The N-oxidation of tertiary amines like diphenylpyraline is primarily catalyzed by two major enzyme superfamilies: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system. researchgate.net While both systems are capable of oxidizing nitrogen atoms, they often exhibit different substrate specificities and can lead to different products.

For many tertiary amine drugs, FMOs are the principal enzymes responsible for the formation of N-oxides. ucl.ac.uk This reaction is generally considered a detoxification pathway, as the resulting N-oxides are typically polar, water-soluble metabolites that are readily excreted. ucl.ac.ukresearchgate.net In contrast, CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6, are more commonly associated with N-dealkylation reactions of tertiary amines. researchgate.netnih.gov However, CYPs can also contribute to N-oxidation, although often to a lesser extent than FMOs for this class of compounds.

While direct studies on diphenylpyraline are limited, research on other first-generation antihistamines and tertiary amines provides a strong basis for identifying the involved enzymes. For instance, studies on compounds with similar structures have demonstrated the significant role of FMO1 and FMO3 in hepatic N-oxidation. researchgate.netresearchgate.net

Table 1: Potential Enzymatic Systems in Diphenylpyraline N-Oxidation

Enzyme FamilySpecific Isoforms (Probable)Primary Metabolic Reaction
Flavin-containing Monooxygenases (FMO)FMO1, FMO3N-oxidation
Cytochrome P450 (CYP)CYP3A4, CYP2D6N-dealkylation, potential minor N-oxidation

The formation of Diphenylpyraline N-Oxide occurs through the direct oxygenation of the tertiary nitrogen atom within the piperidine (B6355638) ring of the parent molecule. This is a Phase I metabolic reaction that introduces a polar oxygen atom, thereby increasing the hydrophilicity of the compound.

The general pathway for FMO-catalyzed N-oxidation involves the activation of molecular oxygen by the FAD (flavin adenine (B156593) dinucleotide) prosthetic group within the enzyme's active site. This activated oxygen is then transferred to the nucleophilic nitrogen of the diphenylpyraline molecule.

In the case of CYP-mediated N-oxidation, the mechanism is part of the broader catalytic cycle of these heme-containing enzymes, which also involves the activation of molecular oxygen.

The rate and extent of this compound formation can be influenced by several factors, including the specific enzymatic isoform involved and the presence of competing metabolic pathways, such as N-dealkylation. Generally, FMO-catalyzed reactions are known to have a high turnover rate for suitable substrates.

Role of this compound as a Metabolite of Related Compounds

A significant aspect of the metabolism of N-oxide compounds is their potential for in vivo reduction back to the parent tertiary amine. mdpi.com This reversible reaction means that this compound can act as a metabolic reservoir for diphenylpyraline. The reduction of N-oxides can be catalyzed by various enzymes, including cytochrome P450 reductases and potentially gut microbiota.

This interconversion implies that the administration of diphenylpyraline can lead to a pool of both the parent drug and its N-oxide, with the equilibrium influenced by the relative rates of oxidation and reduction. This can prolong the duration of action of the parent drug.

As a polar metabolite, this compound is generally predisposed to excretion from the body, primarily via the urine. However, it may also undergo further metabolic transformations. While specific pathways for the further metabolism of this compound have not been detailed in published research, potential subsequent reactions could include conjugation with endogenous molecules such as glucuronic acid (a Phase II metabolic reaction). This would further increase its water solubility and facilitate its elimination.

The primary fate of this compound, however, is likely direct excretion or reduction back to diphenylpyraline, which can then be eliminated or undergo other metabolic reactions like N-dealkylation.

Molecular Pharmacology and Biochemical Interactions of Diphenylpyraline N Oxide

Investigation of Molecular Target Interactions and Ligand Binding Affinities

The interaction of a molecule with specific biological targets is the foundation of its pharmacological effect. For Diphenylpyraline (B1670736) N-Oxide, understanding its binding affinities is key to predicting its activity.

Direct receptor binding assays for Diphenylpyraline N-Oxide are not extensively documented. However, the profile of the parent compound, Diphenylpyraline, offers a reference point. Diphenylpyraline is recognized as a first-generation antihistamine that also possesses anticholinergic and dopamine (B1211576) reuptake inhibitory properties. nih.govpatsnap.comwikipedia.org Its primary mechanism of action involves competitive antagonism at the histamine (B1213489) H1 receptor. nih.govpatsnap.comnih.gov

N-oxidation is a common metabolic pathway that typically increases the polarity of a compound. This structural modification can significantly alter a molecule's ability to bind to its target receptors. Generally, the introduction of an N-oxide group reduces the binding affinity for receptors compared to the parent tertiary amine. This is because the N-oxide form may have a different conformation and electronic distribution, making it a less optimal fit for the receptor's binding pocket.

Based on these principles, it is hypothesized that this compound would exhibit a significantly lower affinity for histamine H1 receptors, muscarinic acetylcholine (B1216132) receptors, and the dopamine transporter compared to Diphenylpyraline.

Table 1: Known Receptor Interactions of Diphenylpyraline (Parent Compound)

Receptor/Transporter Activity Reference
Histamine H1 Receptor Antagonist nih.govpatsnap.comnih.gov
Muscarinic Acetylcholine Receptors Antagonist (Anticholinergic) patsnap.comnih.gov

Table 2: Hypothetical Receptor Binding Profile of this compound This table is a hypothetical representation based on general pharmacological principles of N-oxidation and is not based on direct experimental data.

Receptor/Transporter Predicted Activity Predicted Affinity (relative to parent)
Histamine H1 Receptor Antagonist Reduced
Muscarinic Acetylcholine Receptors Antagonist Reduced

There is a lack of specific studies on the modulation of enzymes by this compound. The parent compound, Diphenylpyraline, undergoes hepatic metabolism, which typically involves the cytochrome P450 (CYP) family of enzymes. patsnap.comnih.gov The formation of the N-oxide metabolite itself is likely catalyzed by a specific CYP isoform or a flavin-containing monooxygenase (FMO).

As a metabolite, this compound could potentially act as an inhibitor or inducer of various metabolic enzymes. This is a common phenomenon where metabolites compete with other substrates for the same enzyme, leading to drug-drug interactions. However, without kinetic studies, such as determining the inhibition constant (Ki) or the concentration for 50% inhibition (IC50), the specific effects of this compound on enzyme activity remain uncharacterized. sigmaaldrich.com

Cellular and Subcellular Effects of this compound

The effects of a compound at the cellular level are dictated by its ability to enter the cell and interact with intracellular components.

No direct studies have been published on the cellular permeation of this compound. The physicochemical properties of a molecule are primary determinants of its ability to cross biological membranes. The process of N-oxidation converts a tertiary amine into a more polar and water-soluble N-oxide. This increased polarity would predictably reduce the ability of this compound to passively diffuse across the lipid bilayers of cell membranes compared to the more lipophilic parent compound, Diphenylpyraline. Consequently, its intracellular concentration might be lower, and its distribution into tissues, particularly the central nervous system across the blood-brain barrier, would likely be limited.

Given the absence of definitive receptor binding data for this compound, its effects on intracellular signaling pathways are speculative. The parent compound, Diphenylpyraline, influences several cascades:

Histamine H1 Receptor: As an antagonist, it blocks the H1 receptor, which is coupled to Gq/11 proteins. This prevents the histamine-induced activation of phospholipase C, the subsequent increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the release of intracellular calcium. google.com This signaling is also linked to the activation of the pro-inflammatory transcription factor NF-κB. google.comhmdb.ca

Dopamine Transporter: By inhibiting dopamine reuptake, Diphenylpyraline increases synaptic dopamine levels, which would then act on postsynaptic dopamine receptors, modulating various downstream pathways. researchgate.net

Assuming this compound retains some, albeit reduced, affinity for these targets, it would be expected to modulate the same pathways but with significantly lower potency. The degree of modulation would be directly proportional to its binding affinity and the cellular concentrations it achieves.

Assessment of Intrinsic Biological Activity of the N-Oxide Form

The intrinsic biological activity of this compound has not been directly assessed in published research. In pharmacology, metabolites can have several fates: they can be pharmacologically inactive, exhibit reduced activity, or, in some instances, possess different or even more potent activity than the parent drug.

Analytical Methodologies for the Characterization and Quantification of Diphenylpyraline N Oxide

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of Diphenylpyraline (B1670736) N-Oxide from its parent drug, Diphenylpyraline, and other related substances, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For Diphenylpyraline N-Oxide, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated to ensure its suitability for its intended purpose, such as purity assessment or quantification in bulk drug substance or biological fluids.

Method development for this compound would involve a systematic approach to optimize separation from its parent compound and potential impurities. Key parameters to be considered include:

Column: A C18 column is a common choice for the separation of moderately polar compounds like Diphenylpyraline and its N-oxide.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is a critical parameter to control the ionization state of the analytes and achieve optimal separation.

Detection: UV detection is often employed, with the wavelength selected based on the UV absorbance maxima of this compound.

Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.netlongdom.orgjocpr.combiomedgrid.com Validation ensures that the method is reliable, reproducible, and accurate for the intended analysis. The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netresearchgate.netlongdom.orgjocpr.combiomedgrid.com

Below is an interactive data table summarizing typical validation parameters for an HPLC method for the analysis of this compound.

Validation ParameterAcceptance CriteriaTypical Result
Specificity The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.No interference from Diphenylpyraline or other related impurities at the retention time of this compound.
Linearity (r²) ≥ 0.999> 0.999
Range The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: < 1.0%Intermediate Precision: < 1.5%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness The reliability of an analysis with respect to deliberate variations in method parameters.No significant changes in results with small variations in mobile phase composition, pH, and flow rate.

Gas Chromatography (GC) is another powerful separation technique, however, its application to the direct analysis of tertiary amine N-oxides like this compound is challenging due to their inherent thermal lability. nih.gov When subjected to the high temperatures of the GC inlet and column, N-oxides can undergo thermal degradation, often reverting to the parent tertiary amine. nih.govacs.org This decomposition can lead to inaccurate quantification and misidentification.

Despite these challenges, GC-based methods can be employed for N-oxide analysis through specific strategies:

Derivatization: Conversion of the N-oxide to a more thermally stable derivative prior to GC analysis can prevent on-column degradation.

Pyrolysis-GC: This technique involves the controlled thermal decomposition of the sample followed by GC separation of the resulting products. For this compound, this would likely yield Diphenylpyraline, which can then be quantified.

On-column thermal conversion: In some cases, the thermal conversion to the parent amine can be a reproducible process, allowing for indirect quantification of the N-oxide. acs.org

The choice of GC detector is also crucial. A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) would provide the necessary selectivity and sensitivity for the analysis of Diphenylpyraline and its derivatives.

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. For the analysis of this compound, CE, particularly when coupled with mass spectrometry (CE-MS), has demonstrated significant utility. The separation in CE is based on the differential migration of charged species in an electric field.

A study on the closely related compound, Diphenhydramine, and its N-oxide has shown the successful application of CE-MS for their separation and identification in biological matrices. This methodology is directly applicable to this compound. The separation is typically carried out in a fused-silica capillary using a background electrolyte (BGE) at a specific pH to ensure the analytes are in their charged form. The high resolving power of CE allows for the separation of the N-oxide from the parent drug and other metabolites. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites. When coupled with a chromatographic separation technique like LC or CE, it provides a powerful analytical platform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices. For this compound, an LC-MS/MS method would be developed to achieve low limits of detection, making it suitable for pharmacokinetic studies.

A key aspect of MS analysis of N-oxides is their characteristic fragmentation behavior. Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), N-oxides can be distinguished from their hydroxylated isomers. researchgate.netresearchgate.net A characteristic fragmentation pathway for protonated tertiary amine N-oxides is the neutral loss of an oxygen atom ([M+H-16]⁺). nih.govnih.gov This deoxygenation can be induced by thermal processes within the ion source. nih.gov

In a tandem mass spectrometer, specific precursor-to-product ion transitions can be monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion, and characteristic fragment ions would be monitored as product ions.

The following table outlines a hypothetical MRM transition for this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound298.2282.2 ([M+H-O]⁺)20
This compound298.2167.1 (Diphenylmethyl cation)35

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the confident identification of unknown metabolites and for confirming the elemental composition of known compounds like this compound. spectroscopyonline.comazolifesciences.comthermofisher.comresearchgate.net

By measuring the mass of an ion with high accuracy (typically within 5 ppm), the elemental formula can be determined, which significantly aids in its structural elucidation. spectroscopyonline.comnih.gov For this compound (C₁₉H₂₃NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured mass. This comparison provides a high degree of confidence in the identity of the compound. nih.gov

HRMS is particularly valuable in drug metabolism studies where multiple potential metabolites with the same nominal mass may be present. The high resolving power of HRMS allows for the separation of isobaric interferences, leading to unambiguous identification. spectroscopyonline.comazolifesciences.comthermofisher.comresearchgate.net

The table below shows the theoretical exact mass for Diphenylpyraline and its N-oxide.

Compound NameChemical FormulaTheoretical Exact Mass [M+H]⁺
DiphenylpyralineC₁₉H₂₃NO282.1852
This compoundC₁₉H₂₃NO₂298.1802

Fragment Ion Analysis for N-Oxide Structural Confirmation

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural confirmation of N-oxides. The fragmentation pattern provides definitive evidence for the presence of the N-oxide functional group. The most characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da) from the protonated molecular ion [M+H]+, resulting in a prominent [M+H-16]+ fragment ion. This "deoxygenation" process is often induced by thermal activation in atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources and serves as a diagnostic marker to differentiate N-oxides from hydroxylated metabolites.

For this compound, the protonated molecule would be expected at m/z 298. The primary diagnostic fragment would therefore appear at m/z 282, corresponding to the [M+H-16]+ ion, which has the same mass as the protonated parent drug, Diphenylpyraline. Further fragmentation would likely proceed from this m/z 282 ion, following the established fragmentation pathways of Diphenylpyraline itself. This includes the characteristic cleavage of the ether bond to produce the benzhydrylium ion (diphenylmethyl cation) at m/z 167 and the 1-methyl-4-hydroxypiperidine fragment.

Predicted Fragment Ion (m/z)Proposed Structure / OriginSignificance
298[M+H]⁺Protonated molecular ion of this compound.
282[M+H-16]⁺Loss of oxygen atom; confirms N-oxide functionality. Corresponds to protonated Diphenylpyraline.
167[C₁₃H₁₁]⁺Benzhydrylium ion, resulting from cleavage of the C-O ether bond.
114[C₆H₁₂NO]⁺Fragment containing the N-oxidized piperidine (B6355638) ring after loss of the benzhydryl group.

Spectroscopic Characterization of the N-Oxide Moiety

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound. NMR, IR, and UV-Vis spectroscopy each offer unique insights into the structural changes imparted by the N-oxide group.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules. The formation of the N-oxide introduces significant changes in the chemical environment of the neighboring protons (¹H) and carbons (¹³C) compared to the parent Diphenylpyraline. The dative N⁺-O⁻ bond causes a deshielding effect, leading to a downfield shift in the resonance signals of the adjacent nuclei. nih.gov

In the ¹H NMR spectrum of this compound, the protons on the carbons alpha to the nitrogen atom within the piperidine ring are expected to show the most substantial downfield shift. Similarly, the N-methyl group protons will also be shifted downfield. In the ¹³C NMR spectrum, the alpha-carbons and the N-methyl carbon will experience a similar deshielding effect. nih.gov These characteristic shifts provide clear evidence for the site of oxidation.

NucleusPositionExpected Chemical Shift (δ) Change (N-Oxide vs. Parent)Rationale
¹HPiperidine H (alpha to N)Significant downfield shift (Δδ ≈ +0.5 to +1.0 ppm)Deshielding from electron-withdrawing N⁺-O⁻ group.
¹HN-CH₃Moderate downfield shift (Δδ ≈ +0.3 to +0.6 ppm)Deshielding from N⁺-O⁻ group.
¹³CPiperidine C (alpha to N)Significant downfield shift (Δδ ≈ +10 to +20 ppm)Strong deshielding effect of the N⁺-O⁻ bond.
¹³CN-CH₃Moderate downfield shift (Δδ ≈ +5 to +10 ppm)Deshielding effect of the N⁺-O⁻ bond.

Infrared (IR) spectroscopy is used to identify specific functional groups based on their vibrational frequencies. For this compound, the most important diagnostic peaks are those associated with the N-O bond. Aromatic N-oxides typically exhibit a strong N-O stretching vibration (νN-O) in the 1200–1350 cm⁻¹ region and an N-O bending vibration (δN-O) around 800-850 cm⁻¹. nih.gov The presence of these bands, which are absent in the spectrum of the parent drug, provides strong evidence for N-oxidation.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzhydryl moiety of Diphenylpyraline contains two phenyl rings, which act as chromophores. The introduction of the electron-withdrawing N-oxide group can induce a small bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) of the phenyl rings, depending on the extent of electronic interaction.

SpectroscopyExpected FeatureApproximate Wavenumber/WavelengthSignificance
IRN-O Stretch (νN-O)1200 - 1350 cm⁻¹Characteristic vibration of the N-oxide functional group.
IRN-O Bend (δN-O)800 - 850 cm⁻¹Confirmatory vibration for the N-oxide group.
UV-Visπ → π* transitions (Phenyl rings)~260 nmPotential slight shift in λmax compared to the parent compound due to electronic effects of the N-oxide.

Fluorescence spectroscopy is a highly sensitive analytical technique. The parent compound, Diphenylpyraline, is expected to exhibit fluorescence due to the presence of the two aromatic phenyl rings. researchgate.net The introduction of an N-oxide group often acts as a fluorescence quencher. rsc.orgnih.gov This phenomenon can be exploited to develop "turn-on" fluorescence-based detection methods. rsc.orgnih.gov

In its native state, this compound would likely show weak or no fluorescence. However, upon selective reduction of the N-O bond back to the tertiary amine, the intrinsic fluorescence of the Diphenylpyraline scaffold would be restored. This change from a non-fluorescent to a fluorescent state provides a highly sensitive and selective mechanism for detection. rsc.orgnih.gov This principle is widely used in the design of fluorescent probes for sensing specific biological activities, such as enzymatic reduction in hypoxic conditions. rsc.org

Compound StateExpected FluorescenceExcitation λ (approx.)Emission λ (approx.)Rationale for Detection
This compoundWeak / Quenched~260 nm~286 nmThe N-oxide group quenches the fluorescence of the aromatic system.
Reduced form (Diphenylpyraline)Strong~260 nm~286 nmReduction of the N-O bond restores the native fluorescence, enabling "turn-on" detection.

Electrochemical Methods for N-Oxide Analysis

Electrochemical techniques are valuable for studying the redox properties of molecules and for quantitative analysis. The N-oxide moiety is electrochemically active and can be readily reduced, while the parent tertiary amine can be oxidized.

Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to probe the redox behavior of this compound. The most characteristic electrochemical feature of aromatic N-oxides is their cathodic (reduction) behavior. researchgate.netorganic-chemistry.org The reduction of the N-oxide group to the corresponding tertiary amine typically occurs in a multi-electron, multi-proton process. It often proceeds via an initial quasi-reversible one-electron reduction to form a radical anion, followed by further irreversible reduction at more negative potentials. nih.gov

Conversely, the parent compound, Diphenylpyraline, would be expected to show an irreversible anodic (oxidation) wave at a relatively high positive potential, corresponding to the oxidation of the tertiary amine. nih.govsemanticscholar.org The distinct difference in the electrochemical behavior—reduction for the N-oxide and oxidation for the parent amine—allows for their simultaneous analysis and differentiation in a mixture. nih.gov

AnalyteTechniqueExpected ProcessApproximate Potential Range (vs. Ag/AgCl)Key Feature
This compoundCV / DPVReduction (Cathodic)-1.0 to -1.5 V (1st wave)Stepwise reduction of the N⁺-O⁻ bond to N.
DiphenylpyralineCV / DPVOxidation (Anodic)+0.8 to +1.3 VIrreversible oxidation of the tertiary amine.

Conductimetric Methods for Determination and Interaction Studies

Currently, there is a notable absence of publicly available scientific literature detailing the specific application of conductimetric methods for the direct determination and interaction studies of this compound. While conductometry is a well-established electroanalytical technique for quantifying ionic species and studying ion-pair formation in solution, its direct application to this compound has not been documented in accessible research.

Conductimetric titration is a viable analytical method for the quantification of related compounds, such as Diphenylpyraline Hydrochloride. This technique relies on monitoring the change in electrical conductivity of a solution as a titrant is added. The endpoint of the titration is identified by a distinct change in the slope of the conductivity versus titrant volume curve. This change corresponds to the point at which the analyte has completely reacted with the titrant, and is indicative of the formation of a new ionic species with a different molar conductivity. For instance, the determination of Diphenylpyraline Hydrochloride has been achieved through its ion association with reagents like Sodium Tetraphenylborate and Phosphotungstic Acid.

Although no specific studies on this compound are available, the general principles of conductimetry suggest that such a method could theoretically be developed. The tertiary amine N-oxide group in this compound is polar and can be protonated to form a cationic species. This cationic form could potentially be titrated with a suitable anionic titrant, leading to the formation of an ion-pair precipitate or a soluble complex with different conductive properties. The success of such a method would depend on factors such as the solubility of the resulting ion-pair, the stability of the complex formed, and the difference in molar conductivities between the reactant and product ions.

Further research would be necessary to establish a validated conductimetric method for the determination of this compound. This would involve selecting an appropriate titrant, optimizing the solvent system, and determining the stoichiometry of the reaction. Additionally, interaction studies, such as the determination of association constants with various ions, could potentially be explored using conductimetric measurements by analyzing the deviation from ideal conductivity behavior. Without empirical data, any discussion of specific methodologies, detailed research findings, or data tables for this compound remains speculative.

Computational Chemistry and Theoretical Modeling of Diphenylpyraline N Oxide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Determination

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons, which dictates the molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern quantum chemical calculations. DFT methods are particularly popular due to their favorable balance of computational cost and accuracy, calculating the electronic structure based on the electron density rather than the complex many-electron wavefunction. nih.gov Ab initio methods, while often more computationally demanding, are derived directly from theoretical principles without the inclusion of experimental data. arxiv.org

For Diphenylpyraline (B1670736) N-Oxide, DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, would be employed to perform geometry optimization. mdpi.com This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

A key feature of amine N-oxides is the highly polar, dative N⁺-O⁻ bond. tandfonline.com Computational studies on analogous aliphatic and alicyclic amine oxides show that the N-O bond length is a critical parameter, typically calculated to be around 1.38-1.39 Å. mdpi.com The introduction of the oxygen atom creates a significant dipole moment and alters the electron distribution across the entire molecule. This is visualized through the Molecular Electrostatic Potential (MESP), which maps regions of positive and negative electrostatic potential on the electron density surface. nih.govchemrxiv.org For Diphenylpyraline N-Oxide, the MESP would show a concentrated region of negative potential (electron-rich) around the oxygen atom, indicating its role as a primary site for electrophilic attack and hydrogen bond acceptance. mdpi.comimist.ma

Table 1: Representative Quantum Chemical Properties of Amine N-Oxides
PropertyAliphatic Amine N-Oxides (e.g., Piperidine (B6355638) N-Oxide)Aromatic N-Oxides (e.g., Pyridine (B92270) N-Oxide)
Calculated N-O Bond Length ~1.39 Å~1.30 Å
N-O Bond Dissociation Enthalpy ~50-55 kcal/mol~60-66 kcal/mol
Dipole Moment High (e.g., ~5.0 D for TMAO)High (e.g., ~4.3 D for PNO)

Data are generalized from computational studies on representative amine N-oxides and are for illustrative purposes. mdpi.comnih.gov

The piperidine ring of this compound is not planar and exists predominantly in a chair conformation. The introduction of the N-oxide group raises a critical conformational question: does the oxygen atom occupy an axial or equatorial position relative to the ring?

Table 2: Conformational Preference in N-Methylpiperidine N-Oxide
ConformerRelative Energy (kcal/mol)Population at 298 KKey Feature
Axial N-Oxide 0.0 (most stable)>95%The N-O bond is parallel to the principal axis of the ring.
Equatorial N-Oxide >2.0<5%The N-O bond points away from the ring in the equatorial plane.

Values are illustrative based on findings for related N-alkylpiperidine N-oxides. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the pharmacological activity of this compound, it is essential to model its interaction with its biological target. As a metabolite of the antihistamine Diphenylpyraline, its primary target is the human histamine (B1213489) H1 receptor (H1R), a G-protein coupled receptor. patsnap.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Using a crystal structure of the H1 receptor, this compound can be docked into the orthosteric binding pocket.

Studies on the H1 receptor have identified key amino acid residues crucial for ligand binding. A conserved aspartate (Asp107) in transmembrane helix 3 forms a critical salt bridge with the protonated amine group found in most H1 antagonists. mgms-ds.de Other important interactions often involve aromatic residues like tryptophan (Trp428) and tyrosine (Tyr108, Tyr431) through π-π stacking and polar residues like threonine. mgms-ds.denih.gov

For this compound, docking simulations would predict that the core diphenyl and piperidine structure orients itself similarly to the parent drug. The protonated piperidine nitrogen would likely interact with Asp107. The novel N-oxide moiety introduces a highly polar group capable of forming strong hydrogen bonds. It would be predicted to form a hydrogen bond with a suitable donor/acceptor residue within the binding pocket, such as a threonine or asparagine, potentially increasing the ligand's affinity for the receptor compared to other non-polar metabolites. nih.govresearchgate.net

Following docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of every atom in the system, providing a dynamic view of the binding interactions and allowing for the calculation of binding free energies. mdpi.comnih.gov

Table 3: Illustrative Protein-Ligand Interaction Energy Contributions
Interaction TypeKey H1R Residue(s)Ligand MoietyEstimated Energy Contribution
Ionic / Salt Bridge Asp107Protonated Piperidine NitrogenStrong, Favorable
Hydrogen Bonding Thr194 / Asn198N-Oxide OxygenModerate, Favorable
π-π Stacking Trp428 / Phe432Diphenyl GroupsModerate, Favorable
Van der Waals Various Hydrophobic ResiduesAlkyl/Aryl portionsFavorable

This table represents a hypothetical analysis of the types of interactions and their relative strengths that would be calculated for the this compound-H1R complex. mgms-ds.denih.gov

Prediction of N-Oxide Reactivity and Metabolic Transformations In Silico

While this compound is itself a metabolite, it may undergo further biotransformation. In silico tools are crucial for predicting a molecule's metabolic fate, which can influence its duration of action and potential for producing other active or inactive metabolites. nih.govcreative-biolabs.com These computational methods can be broadly categorized as ligand-based or structure-based. nih.gov

Ligand-based methods use knowledge from databases of known metabolic reactions to predict the most likely sites of metabolism (SOMs) on a new molecule. univie.ac.at These tools analyze the molecule's structure for fragments known to be susceptible to modification by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.gov For this compound, these methods might predict further oxidation (hydroxylation) on the phenyl rings or the piperidine ring.

Structure-based approaches involve docking the molecule into the active site of specific CYP isoforms (e.g., CYP3A4, CYP2D6). semanticscholar.org The accessibility of different atoms to the enzyme's reactive heme center, combined with quantum chemical calculations of the activation energy for hydrogen abstraction or oxidation at that site, allows for a more refined prediction of the most probable metabolic transformations. nih.gov The reactivity of the N-oxide itself is also a factor; while generally stable, some N-oxides can be reduced back to the parent amine under certain biological conditions. nih.gov

Table 4: Common Metabolic Transformations Predictable by In Silico Models
Reaction TypeEnzyme FamilyPotential Site on this compound
Aromatic Hydroxylation Cytochrome P450 (CYP)Phenyl rings
Aliphatic Hydroxylation Cytochrome P450 (CYP)Piperidine ring
N-Oxide Reduction ReductasesN-Oxide moiety
Glucuronidation UGTsHydroxylated metabolites

This table lists potential metabolic pathways for this compound that could be investigated using computational prediction tools. nih.govnews-medical.net

Computational Models for N-Oxide Formation and Reduction Potentials

The formation of an N-oxide from a tertiary amine like Diphenylpyraline is a metabolic oxidation reaction. Computational models, particularly those based on quantum mechanics, are instrumental in understanding the thermodynamics and kinetics of this process.

N-Oxide Formation: Density Functional Theory (DFT) is a widely used computational method to model the electronic structure and reactivity of molecules. nih.govmdpi.com DFT calculations can be employed to investigate the mechanism of N-oxidation, typically mediated by enzymes such as Cytochrome P450 (CYP) or Flavin-containing monooxygenases (FMO). These models can determine the reaction's energy profile, including the stability of intermediates and the height of activation energy barriers. A lower activation energy suggests a more favorable pathway for N-oxide formation.

Furthermore, computational studies on various amine N-oxides have been used to calculate fundamental properties like N-O bond dissociation enthalpies (BDEs). mdpi.comnih.gov The BDE is a measure of the bond's strength; a higher BDE suggests a more stable N-oxide. mdpi.com For this compound, theoretical calculations could predict its BDE, offering a comparison to other aliphatic or aromatic N-oxides and providing insight into its relative stability. nih.govresearchgate.net

Reduction Potentials: The reduction potential of an N-oxide is a critical parameter that influences its stability in a biological system and its potential to participate in redox cycling. Computational electrochemistry, again often using DFT methods, can predict the reduction potentials of molecules. aps.org These calculations typically involve computing the Gibbs free energy difference between the oxidized form (the N-oxide) and its one-electron reduced form. By comparing the calculated potential to that of a reference system, an absolute or relative reduction potential can be determined. This data is valuable for predicting whether this compound is likely to be reduced back to its parent amine in vivo.

The following table summarizes computational models that could be applied to study the formation and redox properties of this compound.

Computational Model Application for this compound Predicted Parameter Significance
Density Functional Theory (DFT)Modeling the reaction pathway of N-oxidation.Activation Energy (Ea), Reaction Enthalpy (ΔH)Predicts the kinetic and thermodynamic favorability of N-oxide formation.
DFT with Solvation ModelCalculation of redox properties in a solvent.Standard Reduction Potential (E°)Indicates the likelihood of in vivo reduction back to the parent amine.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of the N-O bond characteristics.Bond Critical Point PropertiesProvides insight into the nature and strength of the N-O bond.
Bond Dissociation Enthalpy (BDE) CalculationComputation of the energy required to break the N-O bond.N-O Bond Dissociation EnthalpyMeasures the intrinsic stability of the N-oxide metabolite.

Structure-Based Prediction of N-Oxide Biotransformation Pathways

The metabolic fate of a drug molecule is a key determinant of its efficacy and duration of action. Structure-based computational approaches predict how a molecule like this compound is processed by metabolic enzymes.

N-oxidation is a primary Phase I metabolic pathway for tertiary amines. Following its formation, this compound can undergo several subsequent biotransformations. In silico metabolism prediction tools, such as BioTransformer, utilize a combination of knowledge-based rules and machine learning algorithms to forecast these pathways. nih.gov

The primary biotransformation pathways for this compound that can be predicted using these models include:

Reduction: The N-oxide may be reduced back to the parent tertiary amine, Diphenylpyraline. This is a common metabolic route for many N-oxides and can be influenced by the local oxygen concentration and the presence of reductases like cytochrome P450.

Phase II Conjugation: The N-oxide itself, or hydroxylated metabolites of the parent compound, can undergo Phase II reactions. For instance, if aromatic hydroxylation occurs on one of the phenyl rings, the resulting phenolic group can be conjugated with glucuronic acid or sulfate. While direct conjugation on the N-oxide oxygen is less common for simple tertiary amine N-oxides, complex N-O-glucuronides have been identified for other compounds containing a piperazine (B1678402) N-oxide moiety. nih.gov

Further Oxidation: Other parts of the molecule remain susceptible to oxidation. For example, the benzhydryl ether moiety could be a target for O-dealkylation, or the phenyl rings could undergo aromatic hydroxylation.

Structure-based prediction often involves molecular docking, where the ligand (Diphenylpyraline or its N-oxide) is placed into the three-dimensional structure of a metabolic enzyme's active site (e.g., a CYP isoform). The docking score and the orientation of the ligand relative to the enzyme's catalytic center (the heme iron) help predict the likelihood and regioselectivity of metabolism.

A summary of potential biotransformation pathways for this compound, predictable via in silico tools, is presented below.

Pathway Metabolic Reaction Enzyme Family (Predicted) Resulting Metabolite
ReductionN-oxide reductionCytochrome P450, other reductasesDiphenylpyraline (parent drug)
Aromatic HydroxylationOxidation of a phenyl ringCytochrome P450 (e.g., CYP2D6, CYP3A4)Hydroxyphenyl-Diphenylpyraline N-Oxide
N-DealkylationCleavage of the N-methylpiperidine bondCytochrome P450Nor-diphenylpyraline N-Oxide
GlucuronidationConjugation of a hydroxylated metaboliteUDP-glucuronosyltransferases (UGTs)Hydroxyphenyl-Diphenylpyraline N-Oxide Glucuronide

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico approaches are essential for rationalizing SAR and guiding the design of more potent and selective molecules. For this compound, these methods can help understand how the N-oxide functionality impacts its primary activity, for instance, as an H1-antihistamine.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates variations in the physicochemical properties of a group of molecules with their biological activities. nih.govresearchgate.net A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be applied to a series of Diphenylpyraline analogues, including the N-oxide. nih.govmdpi.com These models generate 3D contour maps that visualize regions where modifications to steric, electrostatic, or hydrophobic properties would likely increase or decrease activity. nih.gov For example, a QSAR model might reveal that the polar N-oxide group contributes favorably to activity through a specific hydrogen bond interaction in the receptor binding site, or that its bulk is detrimental. mdpi.com

Molecular Docking and Pharmacophore Modeling: Structure-based methods like molecular docking can provide a more direct picture of how this compound interacts with its biological target, such as the histamine H1 receptor. nih.gov By placing the N-oxide into a model of the receptor's binding pocket, specific interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) can be identified. This can reveal whether the N-oxide group enhances or disrupts the key interactions that are responsible for the parent molecule's antagonist activity.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific receptor. acs.org By comparing the pharmacophore of active H1-antihistamines with the conformational profile of this compound, one can assess its ability to adopt the required bioactive conformation.

The table below lists key molecular descriptors that would be calculated for a hypothetical QSAR study of this compound and its analogues to elucidate SAR. niscpr.res.in

Descriptor Class Specific Descriptor Example Potential Influence on Activity
Electronic Dipole Moment, Partial Atomic ChargesGoverns electrostatic and hydrogen bonding interactions with the receptor.
Steric Molecular Volume, Surface Area, Molar RefractivityDefines the size and shape requirements for fitting into the receptor binding pocket.
Hydrophobicity LogP (Octanol-Water Partition Coefficient)Influences membrane permeability and hydrophobic interactions within the binding site.
Topological Molecular Connectivity Indices (e.g., Kier & Hall)Encodes information about the size, shape, and degree of branching in the molecule.
Quantum Chemical HOMO/LUMO EnergiesRelates to the molecule's ability to participate in charge-transfer interactions.

Structure Activity Relationship Sar and N Oxide Structural Modifications

Impact of N-Oxidation on the Pharmacological Profile

N-oxidation of the tertiary nitrogen in the piperidine (B6355638) ring of Diphenylpyraline (B1670736) introduces a highly polar N⁺-O⁻ bond. nih.gov This modification significantly impacts the molecule's properties, which in turn can alter its pharmacological profile. Molecules with N-oxide functionalities are common and play important roles in medicinal chemistry as synthetic intermediates, prodrugs, and active drugs. nih.gov

The primary effects of N-oxidation on a molecule like Diphenylpyraline include:

Increased Polarity and Hydrophilicity: The N-oxide group is significantly more polar than the parent tertiary amine. This generally leads to increased water solubility and can decrease the molecule's ability to cross lipid membranes, including the blood-brain barrier. nih.gov

Altered Receptor Binding: The introduction of the N-oxide can change the molecule's size, shape, and electronic distribution. This can affect its affinity and selectivity for its primary biological targets, such as the histamine (B1213489) H1 receptor and the dopamine (B1211576) transporter. caymanchem.com The N-oxide oxygen can act as a strong hydrogen bond acceptor, potentially forming new interactions within a receptor's binding site. nih.gov

Metabolic Stability: The N-oxide can serve as a prodrug, being enzymatically reduced back to the parent amine in vivo. google.com This can influence the compound's pharmacokinetics, potentially leading to a longer duration of action. Conversely, the N-oxide itself may be a metabolite of the parent drug, often with reduced or no activity. mdpi.com

Diphenylpyraline is known to act as a histamine H1 receptor antagonist, a muscarinic acetylcholine (B1216132) receptor antagonist, and a dopamine transporter inhibitor. nih.govcaymanchem.com The N-oxidation would likely modulate these activities. For instance, reduced penetration into the central nervous system could decrease its sedative and psychostimulant effects, while potentially retaining peripheral antihistaminic activity. A patent for N-oxides of certain piperidine derivatives suggests that while N-oxides of the piperidine ring are often inactive in vitro, they can act as prodrugs upon oral administration, being converted back to the active parent compound. google.com

Table 1: Comparison of Predicted Physicochemical Properties: Diphenylpyraline vs. Diphenylpyraline N-Oxide

PropertyDiphenylpyralineThis compoundImpact of N-Oxidation
Molecular Formula C₁₉H₂₃NOC₁₉H₂₃NO₂Addition of one oxygen atom
Molecular Weight 281.4 g/mol 297.4 g/mol Increase
Polarity LowerHigherSignificant Increase
Water Solubility LowerHigherIncrease
Lipophilicity (logP) HigherLowerDecrease
Blood-Brain Barrier Permeability PermeableLikely ReducedDecrease
Hydrogen Bond Acceptors 23Increase

Design and Synthesis of Novel this compound Analogues for SAR Studies

The synthesis of this compound and its analogues is crucial for conducting detailed Structure-Activity Relationship (SAR) studies. These studies help to understand how specific structural modifications influence biological activity.

Synthesis: The most common method for preparing tertiary amine N-oxides is the direct oxidation of the parent amine. For Diphenylpyraline, this would involve reacting it with an oxidizing agent. Common reagents for this transformation include:

Hydrogen peroxide (H₂O₂)

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA)

Potassium peroxymonosulfate (B1194676) (Oxone®) mdpi.com

The reaction is typically straightforward, yielding the N-oxide by oxidation of the nitrogen atom in the piperidine ring.

Design of Analogues for SAR Studies: To explore the SAR of this compound, a library of analogues could be designed and synthesized. Modifications could be made to several parts of the molecule:

Diphenylmethyl Moiety: Substituents (e.g., halogens, alkyl, or alkoxy groups) could be introduced onto the phenyl rings to probe the effects of electronics and sterics on receptor binding.

Piperidine Ring: The substitution pattern on the piperidine ring itself could be altered.

N-Oxide Group: While the N-oxide is the defining feature, its chemical environment can be modulated by changes elsewhere in the molecule, which in turn affects its biological interactions.

SAR studies on other piperidine-based compounds have shown that modifications to the piperidine core and its substituents are critical for activity and selectivity at various biological targets. researchgate.netresearchgate.net For example, research on quinoxaline (B1680401) 1,4-di-N-oxides has demonstrated that while the N-oxide groups are often necessary for antibacterial activity, modifications to the side chains are also key determinants of potency and spectrum. frontiersin.org

Table 2: General Synthetic Scheme for this compound

ReactantReagentProduct
Diphenylpyralinem-CPBA or H₂O₂ this compound

Stereochemical Considerations in the Biological Activity of N-Oxides

Stereochemistry is a critical factor in the biological activity of many drugs, as receptors and enzymes are chiral environments. The introduction of an N-oxide group into Diphenylpyraline has significant stereochemical implications.

The nitrogen atom in the parent Diphenylpyraline is a prochiral center. Upon oxidation, this nitrogen atom can become a new stereocenter, leading to the possibility of enantiomers (R and S isomers at the nitrogen). Furthermore, the piperidine ring itself contains a chiral center at the 4-position (the carbon attached to the benzhydryloxy group). Therefore, the N-oxidation of racemic Diphenylpyraline can result in a mixture of diastereomers.

The stereochemistry of the piperidine ring can direct the oxidation process, potentially leading to a favoured diastereomer. It has been shown in other systems that the existing stereochemistry of a molecule can affect the regioselectivity and stereoselectivity of N-oxidation. liverpool.ac.uk

The different stereoisomers of this compound may exhibit distinct pharmacological profiles:

Different Receptor Affinities: The spatial arrangement of the atoms in each isomer will dictate how well it fits into the binding pocket of a target receptor. One isomer may bind with high affinity, while another may bind weakly or not at all.

Varied Metabolic Fates: Enzymes responsible for the metabolism of drugs are stereoselective. One isomer might be rapidly metabolized (e.g., reduced back to the parent amine), while another might be more stable.

Studies on other chiral piperidine derivatives have consistently shown that stereochemistry plays a crucial role in their potency and selectivity as monoamine transporter inhibitors. acs.org The separation and individual testing of the stereoisomers of this compound would be essential to fully characterize its biological activity. google.com

Exploration of the N-Oxide Functionality in the Development of New Chemical Entities

The N-oxide functionality is a versatile tool for developing new chemical entities with improved or novel therapeutic properties. nih.gov The conversion of Diphenylpyraline to its N-oxide opens up several avenues for drug discovery.

Prodrug Development: this compound can be considered a prodrug of the parent compound. google.com This approach can be used to modify the pharmacokinetic profile, potentially to achieve a slower onset and longer duration of action, which could reduce peak-concentration side effects. The in vivo reduction of the N-oxide back to the active amine is a key feature of this strategy.

Targeting Hypoxic Tissues: Many N-oxides are stable under normal oxygen conditions but are reduced to more active forms in hypoxic (low oxygen) environments, such as those found in solid tumors. nih.gov While Diphenylpyraline itself is not an anticancer agent, the N-oxide moiety could be incorporated into new scaffolds designed for hypoxia-activated drug release. Quinoxaline 1,4-di-N-oxides are a well-known class of compounds that utilize this mechanism for their antibacterial and antitumoral effects. frontiersin.org

Modulation of Physicochemical Properties: The increased hydrophilicity of the N-oxide can be exploited to develop formulations for different routes of administration or to alter tissue distribution. For example, limiting blood-brain barrier penetration could create a peripherally-selective antihistamine with fewer central nervous system side effects. nih.gov

Creation of Novel Pharmacophores: The N-oxide group itself can be a key part of a pharmacophore, forming critical interactions with a biological target that the parent amine cannot. nih.gov Exploring the activity of this compound and its analogues against a range of targets could lead to the discovery of entirely new therapeutic applications.

The exploration of N-oxides as a chemical motif continues to be a promising area of research for generating novel therapeutics with diverse applications. nih.govnih.gov

Future Directions in Diphenylpyraline N Oxide Research

Advancements in Synthetic Methodologies for N-Oxide Production

The synthesis of N-oxides has traditionally been achieved through the direct oxidation of the corresponding tertiary amines or nitrogen-containing heterocycles. nih.govthieme-connect.de For a compound like Diphenylpyraline (B1670736), which contains a tertiary amine within a piperidine (B6355638) ring, this transformation is a key metabolic pathway that can also be replicated synthetically. nih.gov Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic methods.

Common oxidizing agents include hydrogen peroxide (H₂O₂), peroxyacids like m-chloroperoxybenzoic acid (mCPBA), and urea-hydrogen peroxide (UHP). thieme-connect.degoogle.comorganic-chemistry.orggoogle.com While effective, these methods can present challenges in terms of safety, by-product removal, and scalability. nih.govgoogle.com

Emerging trends in N-oxide synthesis are moving towards catalytic and flow-chemistry-based systems. Key areas of advancement include:

Catalytic Oxidation: The use of metal-based catalysts, such as rhenium, can enable the use of milder and more atom-economical oxidants like sodium percarbonate. organic-chemistry.org Another promising approach involves using titanium silicalite (TS-1) as a heterogeneous catalyst in a packed-bed microreactor with H₂O₂ as the oxidant. This method has demonstrated high efficiency and the potential for continuous operation over extended periods, representing a significant step towards greener industrial production. organic-chemistry.org

Flow Chemistry: Continuous flow processes offer enhanced safety, better temperature control, and easier scalability compared to traditional batch reactions. organic-chemistry.org The development of a flow process for pyridine (B92270) N-oxide synthesis highlights the potential for applying this technology to produce Diphenylpyraline N-oxide, ensuring higher safety and consistency. organic-chemistry.org

Cyclization Reactions: An alternative to direct oxidation is the construction of the heterocyclic ring with the N-oxide functionality already incorporated. This approach can shorten synthetic routes and avoid harsh oxidation steps. mdpi.com While more applicable to the de novo synthesis of novel N-oxide-containing compounds, principles from these methodologies could inspire new retrosynthetic pathways for complex molecules.

Table 1: Comparison of Advanced Synthetic Methods for N-Oxide Production

Method Oxidant/Catalyst System Key Advantages Relevant Findings
Catalytic Oxidation Rhenium-based catalysts / Sodium Percarbonate High yields, mild reaction conditions, efficient oxygen source. organic-chemistry.org Demonstrates the move towards using safer, solid oxygen sources activated by a catalyst. organic-chemistry.org
Heterogeneous Catalysis in Flow Titanium Silicalite (TS-1) / H₂O₂ High efficiency, enhanced safety, continuous operation, greener process. organic-chemistry.org A flow reactor with TS-1 catalyst remained active for over 800 hours of continuous use for pyridine N-oxide synthesis. organic-chemistry.org
Solid-State Oxidation Urea-Hydrogen Peroxide (UHP) Stable, inexpensive, and easily handled reagent; reactions can be performed in a solid state. organic-chemistry.org UHP is effective for the oxidation of various nitrogen heterocycles to their corresponding N-oxides. organic-chemistry.org
Direct Oxidation with Peroxyacids m-Chloroperoxybenzoic acid (mCPBA) High oxidation efficiency and well-established methodology. google.com A common and reliable method for synthesizing various pyridine N-oxides, serving as a benchmark for newer methods. google.com

Emerging Analytical Techniques for Enhanced N-Oxide Characterization

The precise characterization of N-oxides is crucial for understanding their structure and purity. Standard techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In NMR spectra, the introduction of the oxygen atom causes a downfield shift for adjacent protons and carbons. nih.govacs.org In IR spectroscopy, the N⁺-O⁻ bond presents a characteristic vibration band, typically around 930-971 cm⁻¹. nih.govnih.gov

Future research will benefit from emerging and more sensitive analytical techniques:

Advanced Mass Spectrometry: Techniques like Fast Atom Bombardment Tandem Mass Spectrometry (FAB-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) are invaluable. nih.govnih.gov FAB-MS/MS has proven effective for characterizing the N-oxides of various antihistamines, allowing them to be distinguished from isomeric metabolites. nih.gov High-resolution mass spectrometry provides exact mass measurements, confirming the elemental composition and the presence of the additional oxygen atom. nih.gov

Novel Spectroscopic Probes: A significant challenge in studying oxide surfaces with IR spectroscopy is the reactivity of common probe molecules like carbon monoxide (CO), which can alter the surface it is meant to study. mdpi.com An emerging technique is the use of dinitrogen (N₂) as an inert IR probe. Its chemical inertness prevents it from oxidizing or reducing the sample surface, thus preserving the original speciation and providing a more accurate characterization of surface sites. mdpi.com This approach could be adapted to study the interactions of N-oxides on surfaces or with biological macromolecules.

Electrochemical Analysis: Electrochemical methods can be used to study the reduction of N-oxides back to their parent amine. nih.gov This provides insight into the redox properties of the N-oxide group, which is a key aspect of the biological activity of many N-oxide compounds. acs.org Coupling electrochemical reduction with mass spectrometry allows for the direct identification of the reduction products. nih.gov

Table 2: Overview of Emerging Analytical Techniques for N-Oxide Characterization

Technique Information Provided Relevance to this compound
FAB-MS/MS Characteristic fragmentation patterns, differentiation from isomers. nih.gov Highly relevant as it has been successfully used to characterize other antihistamine N-oxides. nih.gov
LC-Q-ToF-MS Precise mass determination, confirmation of elemental formula. nih.gov Confirms the successful synthesis and identity of the N-oxide by verifying the addition of an oxygen atom. nih.gov
IR Spectroscopy with N₂ Probe Characterization of surface interactions without altering the sample. mdpi.com Could be used to study the binding of this compound to its biological targets without inducing chemical changes. mdpi.com
Electrochemical Reduction Redox potential, stability of the N-O bond. nih.gov Provides data on the likelihood of in vivo reduction back to the parent drug, a key metabolic question. acs.orgnih.gov

Novel Insights into the Biological Roles and Mechanisms of N-Oxides

The N-oxide group is not merely a metabolic byproduct; it can significantly alter a molecule's properties, including polarity, water solubility, and biological activity. nih.govacs.org Many N-oxides are considered prodrugs that are reduced in vivo to the active parent amine. acs.org However, the N-oxide functionality itself can confer unique biological activities.

Future research on this compound should investigate potential novel roles beyond its status as a metabolite:

Redox-Activated Therapeutics: Many heteroaromatic N-oxides, such as quinoxaline (B1680401) 1,4-di-oxides (QdNOs), exhibit biological activity that is dependent on their redox properties. frontiersin.orgresearchgate.net They can be selectively reduced in hypoxic (low oxygen) environments, such as those found in solid tumors, to generate reactive radical species that cause cellular damage. acs.orgresearchgate.net Future studies could explore whether this compound possesses any hypoxia-activated cytotoxic or antimicrobial activity.

Modulation of Receptor Binding: The introduction of the highly polar N⁺-O⁻ group alters the electronic and steric profile of the parent molecule. nih.gov This could change its binding affinity and selectivity for biological targets. While Diphenylpyraline is a known H1-receptor antagonist, it is critical to investigate whether this compound retains this activity, has a modified receptor interaction profile, or perhaps interacts with entirely new targets. nih.govdrugbank.com

Generation of Reactive Species: The N-oxide bond is relatively weak and can undergo fission to generate reactive radicals. thieme-connect.de Photocatalytic studies on pyridine N-oxides have shown they can generate N-oxy radicals, which are versatile intermediates in chemical reactions. acs.org In a biological context, the interaction of N-oxides with metabolic enzymes or reactive oxygen species could lead to the formation of novel reactive intermediates with unique biological effects. rsc.org

Computational Innovations in Predicting N-Oxide Behavior and Properties

Computational chemistry provides powerful tools to predict and understand the properties of molecules, saving significant time and resources in the lab. For N-oxides, computational models are becoming indispensable for predicting stability, reactivity, and potential biological interactions.

Key computational approaches that will drive future research include:

Density Functional Theory (DFT): DFT methods are widely used to calculate the structural and energetic properties of N-oxides. nih.govworldscientific.com These calculations can accurately predict geometries, heats of formation, and N-O bond dissociation enthalpies (BDE). nih.govworldscientific.com A lower BDE might suggest greater susceptibility to in vivo reduction. Comparing the calculated BDE of this compound to other known N-oxides could provide initial clues about its metabolic stability. nih.gov

Reaction Mechanism Modeling: Computational models can elucidate complex reaction mechanisms. For example, modeling has been used to identify the most probable antiradical action mechanism (e.g., Hydrogen Atom Transfer) for certain N-oxide surfactants. nih.gov Similar models could be applied to predict how this compound might interact with metabolic enzymes or scavenge radicals.

Machine Learning and AI: Advanced modeling techniques, such as the development of Chemical Reaction Neural Networks (CRNN), are being used to predict the formation of nitrogen oxides in combustion systems. umn.edu In the future, similar machine learning models could be trained on data from known drug metabolites to predict the formation, stability, and potential biological activities of novel N-oxides like this compound.

Table 3: Computational Innovations in N-Oxide Research

Computational Method Application in N-Oxide Research Potential Insight for this compound
Density Functional Theory (DFT) Calculation of N-O bond dissociation enthalpy (BDE), heats of formation, and molecular structure. nih.govworldscientific.com Predicts the stability of the N-O bond, offering clues to its metabolic fate. nih.gov
Kinetic Modeling Simulation of reaction pathways and flame structures for N₂O systems. mdpi.com Could be adapted to model metabolic pathways and predict the products of enzymatic reactions.
Ab Initio Methods Calculation of heats of formation and reaction mechanisms from first principles. worldscientific.com Provides a fundamental understanding of the molecule's intrinsic stability and reactivity.
Machine Learning (e.g., CRNN) Prediction of NOx formation based on reaction networks. umn.edu Future development could lead to models that predict metabolic stability and potential off-target activities.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Diphenylpyraline N-Oxide?

To synthesize this compound, standard oxidation methods using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in inert solvents (e.g., dichloromethane) are typically employed. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the N-oxide formation, high-resolution mass spectrometry (HRMS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess purity (>95%). For novel derivatives, elemental analysis and X-ray crystallography may be required. Experimental details must be thoroughly documented, including solvent ratios, reaction times, and purification steps (e.g., column chromatography), to ensure reproducibility .

Basic: How can researchers validate analytical methods for quantifying this compound in complex biological matrices?

Validation should follow International Council for Harmonisation (ICH) guidelines, including:

  • Linearity : Calibration curves across a relevant concentration range (e.g., 10–300 µg/kg) with r² > 0.98.
  • Accuracy/Precision : Spike-and-recovery experiments in triplicate, with intra- and inter-day variability ≤15%.
  • Sensitivity : Limit of detection (LOD) and quantification (LOQ) determined via signal-to-noise ratios (S/N > 3 for LOD; S/N > 10 for LOQ).
  • Matrix Effects : Assess interference using blank matrices (e.g., liver homogenate or plasma).
    UHPLC-MS/MS coupled with online solid-phase extraction (SPE) is recommended for high sensitivity and reduced manual preparation time, as demonstrated in PA (pyrrolizidine alkaloid) N-oxide analyses .

Advanced: How do structure–activity relationship (SAR) fingerprints resolve contradictions in mutagenicity predictions for this compound?

Aromatic N-oxides historically flagged as mutagenic alerts require subclass-specific analysis. For this compound, SAR fingerprinting involves:

  • Substructure Matching : Compare its aromatic N-oxide core against mutagenicity databases (e.g., Leadscope, PubChem).
  • Data Integration : Cross-reference public (e.g., EPA ToxCast) and proprietary datasets to identify conflicting results.
  • Mechanistic Analysis : Assess potential DNA adduct formation via in silico docking (e.g., Comet assay predictions) or Ames test data.
    Evidence shows the general aromatic N-oxide alert is unreliable, but subclasses like benzo[c][1,2,5]oxadiazole 1-oxide retain high mutagenic risk. This nuanced approach minimizes false positives .

Advanced: What experimental strategies address contradictory findings in this compound’s cellular uptake mechanisms?

Conflicting transport data (e.g., OCT1-independent uptake in HepG2 cells) require:

  • Comparative Models : Use multiple cell lines (e.g., HEK293 overexpressing transporters vs. primary hepatocytes).
  • Knockout Validation : Employ CRISPR/Cas9-edited OCT1-deficient models to confirm transporter redundancy.
  • Pharmacokinetic Profiling : Measure plasma and tissue concentrations in Oct1-knockout mice versus wild-type.
    In one study, OCT1 knockout mice showed no difference in hepatic sorafenib N-oxide levels, suggesting alternative transporters (e.g., OATP1B1) dominate uptake. Parallel assays with this compound are advised .

Basic: What in vitro assays are suitable for preliminary assessment of this compound’s therapeutic potential?

  • Cytotoxicity Screening : MTT or resazurin assays in disease-relevant cell lines (e.g., HepG2 for liver disease).
  • Target Engagement : Radioligand binding or fluorescence polarization for receptor affinity (e.g., histamine H1 receptor, Ki ~4.1 nM).
  • Transcriptome Analysis : RNA-seq to identify differentially expressed genes (e.g., AEBP1 in NAFLD models).
    Diphenylpyraline showed a p-value of 0.024 in NAFLD-related gene modulation, suggesting utility in metabolic disorder research .

Advanced: How can researchers optimize experimental design to mitigate bias in this compound’s pharmacokinetic studies?

  • Blinded Analysis : Separate compound administration and data quantification teams.
  • Dose Escalation : Use a crossover design with washout periods to control intra-subject variability.
  • Multi-Omics Integration : Pair pharmacokinetic data with proteomic/metabolomic profiling to identify off-target effects.
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation .

Basic: What are the key considerations for storing and handling this compound in laboratory settings?

  • Storage : -20°C in airtight, light-resistant containers to prevent N-oxide reduction.
  • Solubility : Use polar solvents (H₂O: ≥12.85 mg/mL; DMSO: ≥42 mg/mL) for in vitro assays.
  • Safety : Follow OSHA/NIOSH guidelines for PPE (gloves, goggles, respirators) and waste disposal .

Advanced: How can computational models enhance the predictive accuracy of this compound’s bioactivity?

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., histamine receptors) to refine binding poses.
  • QSAR Modeling : Train algorithms on mutagenicity datasets to predict toxicity thresholds.
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to prioritize synthesis targets.
    Integrated models reduce reliance on animal testing and accelerate lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.